![molecular formula C7H5N3O2 B1486332 Acide pyrazolo[1,5-a]pyrimidine-5-carboxylique CAS No. 1086375-50-9](/img/structure/B1486332.png)
Acide pyrazolo[1,5-a]pyrimidine-5-carboxylique
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a chemical compound that appears as a yellow powder . It is part of the pyrazolo[1,5-a]pyrimidines family, which has been identified as strategic compounds for optical applications .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been reported in various studies . The synthesis process involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has been analyzed in several studies . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The properties and stability found in this family of compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Physical and Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid appears as a yellow powder . More detailed physical and chemical properties such as melting point, infrared spectrum, and NMR data can be found in the literature .Applications De Recherche Scientifique
Sondes fluorescentes pour l'imagerie biologique
Les pyrazolo[1,5-a]pyrimidines (PP) ont été identifiées comme des composés stratégiques pour les applications optiques. Elles sont utilisées comme sondes fluorescentes en raison de leurs propriétés photophysiques réglables, qui sont bénéfiques pour l'étude de la dynamique des processus intracellulaires . Les groupes donneurs d'électrons en position 7 sur le cycle fusionné améliorent à la fois les comportements d'absorption et d'émission, les rendant comparables aux sondes commerciales comme la coumarine-153, le prodan et la rhodamine 6G .
Échafaudage antitumoral
Les dérivés PP sont reconnus pour leur impact élevé en chimie médicinale, en particulier comme échafaudage antitumoral. Leur diversité structurelle permet la conception de médicaments portant le cœur PP, qui promet un potentiel anticancéreux et une activité inhibitrice enzymatique . Cela pourrait conduire à de nouvelles conceptions rationnelles et efficaces de médicaments ciblant des types de cancer spécifiques.
Synthèse organique et fonctionnalisation
Le motif structurel PP est un système N-hétérocyclique fusionné, rigide et planaire qui permet une grande versatilité synthétique. Cela permet des modifications structurelles et le développement de nouvelles voies de synthèse, améliorant les applications possibles de ces composés en synthèse organique et en fonctionnalisation .
Chémosenseurs
En raison de la présence d'hétéroatomes comme l'azote, les PP peuvent agir comme des agents chélatants potentiels pour les ions. Cette propriété est exploitée dans le développement de chémosenseurs, qui sont des outils essentiels pour détecter la présence d'ions ou de molécules spécifiques dans divers environnements .
Composés inhibiteurs pour le traitement des maladies
Les PP ont été évaluées pour leur potentiel en tant que composés inhibiteurs contre les maladies. Par exemple, les dérivés carboxamide des 5-aminopyrazoles ont été testés contre des souches fongiques et comme inhibiteurs de la succinate déshydrogénase, une enzyme impliquée dans les maladies métaboliques .
Activité anticancéreuse et analyse SAR
Les dérivés PP ont été étudiés pour leur activité anticancéreuse contre les lignées cellulaires cancéreuses humaines. Ils ont montré qu'ils induisaient la mort cellulaire par apoptose, inhibant des enzymes comme la CDK, qui sont cruciales dans le cycle cellulaire et la progression du cancer . L'analyse de la relation structure-activité (SAR) de ces dérivés aide à comprendre leur mécanisme d'action et à optimiser leurs propriétés anticancéreuses.
Safety and Hazards
While specific safety and hazards information for Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is not available, general safety measures for handling chemical compounds should be followed. These include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
Mécanisme D'action
Target of Action
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . These compounds have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Mode of Action
The mode of action of Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is primarily through its interaction with its targets. The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors . This interaction results in changes in the photophysical properties of the compound .
Biochemical Pathways
The biochemical pathways affected by Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid are primarily related to its optical applications. The compound’s interaction with its targets leads to changes in the photophysical properties, affecting the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Result of Action
The result of the action of Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is primarily observed in its optical applications. The compound’s interaction with its targets leads to changes in the photophysical properties, which are crucial for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Action Environment
The action of Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be influenced by environmental factors. For instance, the stability of the compound under exposure to extreme pH has been studied . .
Analyse Biochimique
Biochemical Properties
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid and these enzymes can lead to the modulation of various biochemical processes, including phosphorylation and dephosphorylation reactions . Additionally, Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can bind to specific proteins, altering their conformation and activity, which further influences cellular functions .
Cellular Effects
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has been found to exert significant effects on various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has been shown to affect the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . By altering the activity of this pathway, Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can impact cell growth and survival. Furthermore, this compound can regulate the expression of genes involved in apoptosis, thereby influencing cell death and survival mechanisms .
Molecular Mechanism
The molecular mechanism of action of Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to the active sites of enzymes, such as kinases, and inhibit their activity by blocking substrate binding or interfering with catalytic processes . Additionally, Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can interact with transcription factors, modulating their ability to regulate gene expression . These interactions result in changes in cellular functions and biochemical pathways, ultimately influencing cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has been observed to cause alterations in cellular functions, including changes in cell proliferation rates and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity . These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can affect metabolic flux and alter the levels of specific metabolites, impacting cellular energy production and biosynthetic processes . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, influencing its intracellular concentration and localization . Additionally, Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can bind to plasma proteins, affecting its distribution and bioavailability in different tissues . These transport and distribution mechanisms play a critical role in determining the efficacy and safety of this compound in vivo.
Subcellular Localization
The subcellular localization of Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid within these compartments can affect its interactions with biomolecules and its ability to modulate cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-2-4-10-6(9-5)1-3-8-10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDWLDBGGVPVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086375-50-9 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


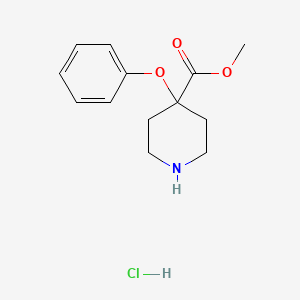
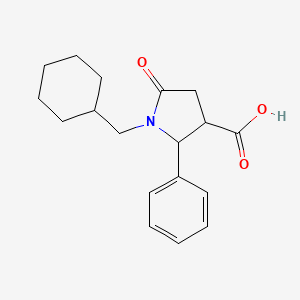
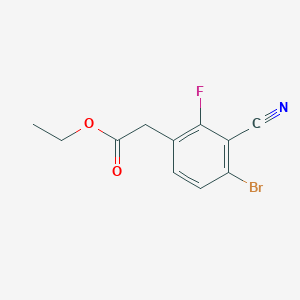

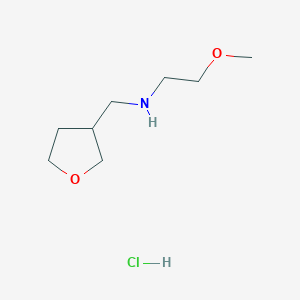
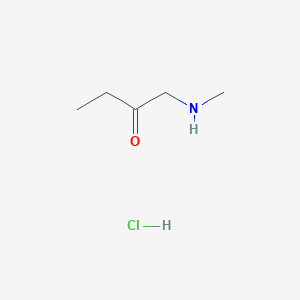
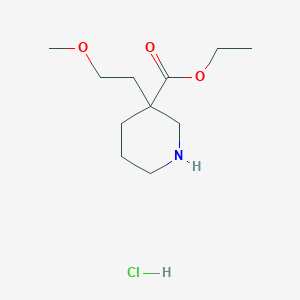

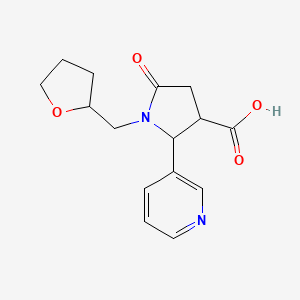
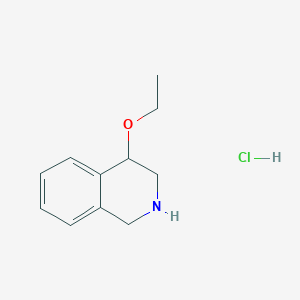
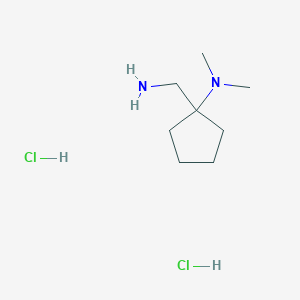
![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1486269.png)
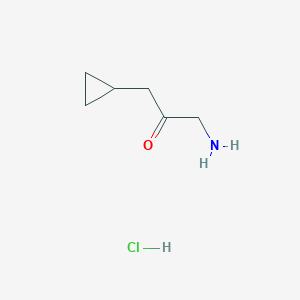
![1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid](/img/structure/B1486272.png)
